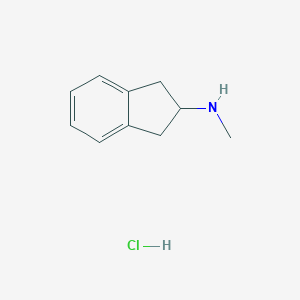

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

概要

説明

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indane derivatives It is known for its unique structure, which includes an indane backbone with an amine group and a methyl substitution

作用機序

Target of Action

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 2,3-dihydro-1H-inden-2-yl(methyl)amine(HCl), primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain.

Mode of Action

The compound acts as a highly selective norepinephrine reuptake inhibitor and releasing agent . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neurotransmitter action.

Result of Action

The primary result of the compound’s action is the prolonged activity of norepinephrine in the brain . This can lead to various effects, such as increased alertness and arousal, and potentially beneficial effects on attention and response actions.

生化学分析

Biochemical Properties

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride interacts with several enzymes and proteins. It has been identified as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence the biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a norepinephrine reuptake inhibitor can affect the concentration of norepinephrine in the synaptic cleft, thereby influencing cell signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to various receptors, inhibiting or activating enzymes, and causing changes in gene expression . For example, as a norepinephrine reuptake inhibitor, it prevents the reabsorption of norepinephrine into the presynaptic neuron, increasing the amount of norepinephrine available to bind to receptors on the postsynaptic neuron .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic or adverse effects at high doses are not fully documented, it’s known to reduce nociception and inhibit exploratory activity in mice .

Metabolic Pathways

It’s known to interact with several enzymes and receptors, which suggests it may be involved in multiple metabolic pathways .

Transport and Distribution

Given its interactions with various receptors, it’s likely that it may be transported and distributed via these receptor-mediated pathways .

Subcellular Localization

Given its interactions with various receptors, it’s likely localized to areas of the cell where these receptors are present .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with methylating agents under controlled conditions. One common method includes the use of formaldehyde and dimethylamine in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can result in a variety of N-substituted derivatives.

科学的研究の応用

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

類似化合物との比較

Similar Compounds

2-Aminoindane: A structurally similar compound with applications in neurological research.

N-methyl-2-aminoindane: Another related compound with similar biological activities.

2,3-Dihydro-1H-inden-2-amine: The parent compound without the methyl substitution.

Uniqueness

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

生物活性

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also referred to as NM-2-AI, is a compound that has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various studies.

Chemical Structure and Properties

NM-2-AI is an indane derivative characterized by a unique structure that includes an amine group and a methyl substitution. Its molecular formula is with a molar mass of approximately 133.19 g/mol . The compound primarily functions as a selective norepinephrine reuptake inhibitor (NRI), which has implications for its use in treating certain neurological disorders.

Target Receptors

NM-2-AI primarily interacts with the norepinephrine transporter (NET) , acting as both a reuptake inhibitor and releasing agent. This action leads to an increase in norepinephrine levels in the synaptic cleft, enhancing adrenergic signaling in the brain . Additionally, it functions as an agonist at the Trace Amine Associated Receptor 1 (TAAR1) and the Alpha-2A adrenergic receptor , with binding affinities measured at 3.3 μM and 0.49 μM respectively .

Pharmacodynamics

In vitro studies have demonstrated that NM-2-AI does not significantly affect serotonin or dopamine release even at high concentrations (up to 100 μM), indicating its selectivity for norepinephrine pathways . This selectivity is crucial for minimizing side effects associated with broader monoamine modulation.

Cellular Effects

The compound influences various cellular mechanisms:

- Gene Expression : NM-2-AI impacts signaling pathways that regulate gene expression related to neurotransmission.

- Cellular Metabolism : By modulating enzyme activity, it affects metabolic pathways within neuronal cells.

Dosage Effects in Animal Models

Research has shown variable effects depending on dosage:

- At lower doses, NM-2-AI has been observed to reduce nociception and inhibit exploratory behavior in mice.

- Higher doses may lead to adverse effects, although specific toxicological data remain limited.

Therapeutic Applications

NM-2-AI's pharmacological profile suggests potential applications in treating:

- Neurological Disorders : Its role as a norepinephrine reuptake inhibitor positions it as a candidate for conditions like depression and attention deficit hyperactivity disorder (ADHD).

- Psychotherapy : Given its selective action on norepinephrine, it may also have utility in therapeutic settings aimed at enhancing mood and cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of NM-2-AI:

- Pharmacological Studies : In animal models, NM-2-AI demonstrated efficacy in enhancing norepinephrine signaling without significant serotonergic or dopaminergic side effects .

- Metabolism Studies : In silico predictions and subsequent in vivo analyses identified several metabolites of NM-2-AI in biological samples, indicating its metabolic pathways and potential for systemic effects .

- Comparative Studies : When compared to other compounds such as 2-aminoindane (another related compound), NM-2-AI exhibited a higher selectivity for NET over other monoamine transporters, reinforcing its potential therapeutic advantages .

Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 133.19 g/mol |

| Primary Action | Norepinephrine reuptake inhibition |

| Receptor Affinities | TAAR1 (3.3 μM), Alpha-2A (0.49 μM) |

| Key Effects | Increased norepinephrine levels; reduced nociception |

| Potential Applications | Neurological disorders; psychotherapy |

特性

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNHHRJNFKMLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344514 | |

| Record name | N-Methylindan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-85-2 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylindan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。